3,3-dimethyl-N-(2-nitrophenyl)butanamide
Description
3,3-Dimethyl-N-(2-nitrophenyl)butanamide is a carboxamide derivative characterized by a butanamide backbone substituted with two methyl groups at the 3-position and a 2-nitrophenyl aromatic ring attached via the amide nitrogen. Its molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol (calculated).
Properties
IUPAC Name |
3,3-dimethyl-N-(2-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)8-11(15)13-9-6-4-5-7-10(9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTACXAZIJCWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(2-nitrophenyl)butanamide typically involves the reaction of 3,3-dimethylbutanoic acid with 2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-(2-nitrophenyl)butanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 3,3-dimethyl-N-(2-aminophenyl)butanamide.
Substitution: Various substituted amides depending on the nucleophile used.
Hydrolysis: 3,3-dimethylbutanoic acid and 2-nitroaniline.
Scientific Research Applications
3,3-dimethyl-N-(2-nitrophenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(2-nitrophenyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Effects
- Backbone Substitution : The 3,3-dimethyl group on the butanamide chain increases steric bulk and hydrophobicity relative to ethyl or unsubstituted analogs (e.g., and ). This may enhance lipid solubility, favoring membrane permeability in biological systems .
- Aromatic vs. Heteroaromatic Substituents : Pyridine-containing analogs () exhibit basicity and hydrogen-bonding capacity, contrasting with the electron-deficient 2-nitrophenyl group in the target compound .
Physicochemical Properties
- Hydrophobicity (LogP) : The target compound’s calculated XLogP3 (estimated ~2.0–2.5) is higher than pyridine-containing analogs (XLogP3 = 1.7 in ) due to the nitro group’s electron-withdrawing nature and dimethyl substitution .
- Thermal Stability : Nitro groups generally reduce thermal stability, necessitating careful handling during synthesis or storage .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3,3-dimethyl-N-(2-nitrophenyl)butanamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves a multi-step protocol starting with the condensation of 3,3-dimethylbutanoyl chloride with 2-nitroaniline. Key steps include:
- Acylation : React 2-nitroaniline with 3,3-dimethylbutanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .
- Monitoring : Track reaction progress via Thin Layer Chromatography (TLC) with 100% ethyl acetate (EtOAc) as the mobile phase (Rf ≈ 0.45–0.50) .
- Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) to isolate the product. Reported yields for similar nitrophenyl butanamides range from 21% to 77%, depending on steric and electronic effects .
Optimization Factors : - Temperature : Maintain 0–5°C during acylation to minimize side reactions.
- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
Basic: How is this compound characterized using spectroscopic and spectrometric techniques?
Methodological Answer:
- 1H/13C NMR : Key signals include:
- HRMS : Confirm molecular formula (C12H16N2O3) with exact mass (e.g., calculated [M+Na]+ = 259.1058, observed 259.1055) .
- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (NO2 asymmetric stretch) .
Advanced: What advanced crystallographic techniques resolve the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction data (λ = 1.54178 Å) collected at 100 K. Solve structure using PHASER (molecular replacement) and refine with PHENIX (R-factor < 0.20) .
- Validation : Check geometry with Coot (Ramachandran plot >95% in favored regions) and analyze packing interactions (e.g., nitro group hydrogen bonding with amide protons) .
- Software : Data reduction via XDS , scaling with Aimless .
Advanced: How does the 2-nitrophenyl substituent influence the compound’s electronic properties and bioactivity?
Methodological Answer:
- Electronic Effects : The nitro group is a strong electron-withdrawing moiety, polarizing the amide bond and enhancing electrophilicity. Computational modeling (DFT at B3LYP/6-31G*) shows reduced HOMO-LUMO gap (~4.5 eV) compared to non-nitrated analogs (~5.2 eV) .
- Bioactivity : In antimicrobial assays (MIC testing), the nitro group enhances activity against Gram-positive bacteria (MIC = 8 µg/mL) by facilitating membrane penetration. Replacements (e.g., methoxy) reduce potency by 3–5 fold .
Basic: What impurities are common in this compound synthesis, and how are they quantified?
Methodological Answer:
- Common Impurities :
- Unreacted 2-nitroaniline (retention time ~3.2 min in HPLC).
- Diacylated byproduct (e.g., bis-amide, detected via HRMS at m/z 355.12 [M+H]+).
- Quantification :
- HPLC : Use a C18 column (ACN/water gradient, 1.0 mL/min), UV detection at 254 nm. Calibrate with reference standards (e.g., Witega or Toronto Research Chemicals) .
- GC-MS : Derivatize with BSTFA for volatile impurities (e.g., residual solvents) .
Advanced: What reaction mechanisms explain the chemoselectivity of this compound in nucleophilic acyl substitutions?
Methodological Answer:
- Mechanistic Insight : The bulky dimethyl groups and electron-deficient nitroaryl ring direct reactivity. Kinetic studies (Eyring analysis) show a ΔG‡ of ~25 kcal/mol for hydrolysis, favoring stability under acidic conditions.
- Isotopic Labeling : 18O-tracing confirms nucleophilic attack occurs preferentially at the carbonyl carbon (vs. nitro group) .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
- Enzyme Inhibition : Test IC50 against serine hydrolases (e.g., trypsin) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) .
- Cytotoxicity : MTT assay on HEK-293 cells (48h exposure, LC50 ≈ 50 µM) .
Advanced: How do structural modifications (e.g., branching, substituent position) alter the compound’s pharmacokinetics?
Methodological Answer:
- LogP Studies : The nitro group increases lipophilicity (experimental LogP = 2.8 vs. 1.9 for non-nitrated analogs), enhancing blood-brain barrier permeability .
- Metabolic Stability : Incubate with liver microsomes (CYP3A4). Half-life (t1/2) decreases from 120 min (parent) to 40 min with added methyl groups due to steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
